molecular formula C17H17BrClNO3 B4113230 2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide

2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide

Cat. No.: B4113230
M. Wt: 398.7 g/mol
InChI Key: JMIGQAQGROKGBZ-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenoxy group and a chloromethoxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.

    Etherification: 4-bromophenol is then reacted with 1-bromo-2-propanol in the presence of a base such as potassium carbonate to form 2-(4-bromophenoxy)propanol.

    Amidation: The final step involves the reaction of 2-(4-bromophenoxy)propanol with 4-chloro-2-methoxy-5-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under suitable conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation may produce corresponding ketones or carboxylic acids.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: It may be explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or liquid crystals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-(4-chlorophenyl)propanamide
  • 2-(4-bromophenoxy)-N-(4-methoxyphenyl)propanamide
  • 2-(4-chlorophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide

Uniqueness

2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide is unique due to the presence of both bromine and chlorine atoms, as well as the methoxy and methyl groups on the phenyl ring. These structural features may impart distinct chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO3/c1-10-8-15(16(22-3)9-14(10)19)20-17(21)11(2)23-13-6-4-12(18)5-7-13/h4-9,11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIGQAQGROKGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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